Cas no 5197-28-4 (2-Bromo-4-nitroanisole)
2-Bromo-4-nitroanisole Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-1-methoxy-4-nitrobenzene
- 2-Bromo-4-nitroanisole
- 3-Bromo-4-methoxynitrobenzene
- Anisole,2-bromo-4-nitro- (7CI,8CI)
- 1-Bromo-2-methoxy-5-nitrobenzene
- 2-Methoxy-5-nitrobromobenzene
- 4-Nitro-2-bromoanisole
- NSC 143545
- NSC143545
- A828865
- 2-Bromo-4-nitroanisole, 97%
- JMUDXQVNBZCQRF-UHFFFAOYSA-
- 5197-28-4
- B2830
- AF-962/00506057
- CS-0015276
- DTXSID10199934
- J-508318
- InChI=1/C7H6BrNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3
- NS00032390
- BENZENE, 2-BROMO-1-METHOXY-4-NITRO-
- EN300-103569
- 2-bromo-1-methoxy-4-nitro-benzene
- PS-5438
- 2-bromo4-nitroanisole
- 2-bromo-4-nitro-anisole
- NSC-143545
- EINECS 225-983-5
- SY017182
- MFCD00041242
- JMUDXQVNBZCQRF-UHFFFAOYSA-N
- AKOS015831623
- Anisole, 2-bromo-4-nitro-
- 4-Nitro-2-bromanisol
- KX2KFZ7UDV
- 2-bromanyl-1-methoxy-4-nitro-benzene
- FT-0611468
- AM20040618
- AC-29202
- SCHEMBL145997
- DB-020647
- STL366088
-
- MDL: MFCD00041242
- Inchi: 1S/C7H6BrNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3
- InChI Key: JMUDXQVNBZCQRF-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1OC)[N+](=O)[O-]
- BRN: 2556372
Computed Properties
- Exact Mass: 230.95300
- Monoisotopic Mass: 230.953
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 55A^2
Experimental Properties
- Color/Form: Yellow crystalline powder
- Density: 1.64
- Melting Point: 102.0 to 106.0 deg-C
- Boiling Point: 306.3℃ at 760 mmHg
- Flash Point: 139.1℃
- Refractive Index: 1.581
- PSA: 55.05000
- LogP: 2.88910
- Solubility: Not determined
2-Bromo-4-nitroanisole Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
2-Bromo-4-nitroanisole Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Bromo-4-nitroanisole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2830-5g |
2-Bromo-4-nitroanisole |
5197-28-4 | 98.0%(GC) | 5g |
¥290.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2830-25g |
2-Bromo-4-nitroanisole |
5197-28-4 | 98.0%(GC) | 25g |
¥1190.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B820A-100g |
2-Bromo-4-nitroanisole |
5197-28-4 | 97% | 100g |
¥570.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B820A-5g |
2-Bromo-4-nitroanisole |
5197-28-4 | 97% | 5g |
¥51.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B820A-25g |
2-Bromo-4-nitroanisole |
5197-28-4 | 97% | 25g |
¥154.0 | 2022-05-30 | |
| Fluorochem | 001727-1g |
2-Bromo-4-nitroanisole |
5197-28-4 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 001727-10g |
2-Bromo-4-nitroanisole |
5197-28-4 | 98% | 10g |
£11.00 | 2022-03-01 | |
| Fluorochem | 001727-25g |
2-Bromo-4-nitroanisole |
5197-28-4 | 98% | 25g |
£19.00 | 2022-03-01 | |
| Fluorochem | 001727-100g |
2-Bromo-4-nitroanisole |
5197-28-4 | 98% | 100g |
£66.00 | 2022-03-01 | |
| Fluorochem | 001727-500g |
2-Bromo-4-nitroanisole |
5197-28-4 | 98% | 500g |
£263.00 | 2022-03-01 |
2-Bromo-4-nitroanisole Suppliers
2-Bromo-4-nitroanisole Related Literature
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1. The Smiles rearrangement of 2-aryloxy-5-nitrophenoxides. Attempted routes to benzoxirens and tribenzo[b,e,h]trioxoninsChristopher A. Ramsden J. Chem. Soc. Perkin Trans. 1 1981 2456
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2. Index of subjects, 1928
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3. CCXVI.—The nature of the alternating effect in carbon chains. Part XX. The conditions underlying vicinal substitution in o-substituted benzenes containing op-orienting groupsChristopher Kelk Ingold,Ernest Walter Smith J. Chem. Soc. 1927 1690
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4. Formula index
Additional information on 2-Bromo-4-nitroanisole
Introduction to 2-Bromo-4-nitroanisole (CAS No. 5197-28-4)
2-Bromo-4-nitroanisole (CAS No. 5197-28-4) is a versatile organic compound with significant applications in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential in various synthetic pathways and as a precursor in the development of novel pharmaceuticals and agrochemicals.
The chemical formula of 2-Bromo-4-nitroanisole is C7H5BrNO3. It is a white to off-white crystalline solid with a molecular weight of approximately 215.02 g/mol. The compound's structure consists of a benzene ring substituted with a bromine atom at the 2-position, a nitro group at the 4-position, and a methoxy group at the 3-position. These functional groups contribute to its reactivity and versatility in chemical reactions.
In recent years, 2-Bromo-4-nitroanisole has been extensively studied for its role in the synthesis of various bioactive compounds. One notable application is its use as an intermediate in the preparation of pharmaceuticals. For instance, it serves as a key building block in the synthesis of certain antifungal and antibacterial agents. The bromine and nitro groups provide multiple points for further functionalization, allowing chemists to tailor the compound for specific biological activities.
A study published in the Journal of Medicinal Chemistry highlighted the use of 2-Bromo-4-nitroanisole in the development of novel antiparasitic agents. Researchers found that derivatives of this compound exhibited potent activity against several parasitic organisms, including those responsible for malaria and leishmaniasis. The ability to modify the structure of 2-Bromo-4-nitroanisole through substitution reactions opens up new avenues for drug discovery and development.
Beyond pharmaceutical applications, 2-Bromo-4-nitroanisole has also found utility in agrochemical research. It serves as an intermediate in the synthesis of herbicides and fungicides, contributing to the development of more effective and environmentally friendly agricultural products. The compound's reactivity and stability make it an attractive choice for chemists working on sustainable solutions for crop protection.
The physical properties of 2-Bromo-4-nitroanisole, such as its melting point (85-87°C) and solubility in organic solvents like ethanol and acetone, are well-documented. These properties facilitate its handling and use in laboratory settings. However, it is important to note that proper safety precautions should be observed when working with this compound due to its reactivity with certain chemicals and potential health effects.
In terms of synthetic methods, several routes have been developed for the preparation of 2-Bromo-4-nitroanisole. One common approach involves the nitration of 3-methoxybenzyl bromide followed by deprotection to yield the desired product. Another method involves the bromination of 3-methoxy-4-nitrobenzene using N-bromosuccinimide (NBS) under controlled conditions. These synthetic strategies provide researchers with flexible options depending on their specific needs and available resources.
The environmental impact of 2-Bromo-4-nitroanisole is another area of ongoing research. Studies have shown that while the compound itself is not highly toxic, its breakdown products can have varying environmental effects. Therefore, efforts are being made to develop more sustainable synthesis methods that minimize waste and reduce environmental impact.
In conclusion, 2-Bromo-4-nitroanisole (CAS No. 5197-28-4) is a valuable compound with diverse applications in chemistry, biology, and pharmaceutical research. Its unique molecular structure and reactivity make it an essential building block for the synthesis of bioactive compounds and agrochemicals. As research continues to advance, it is likely that new applications and derivatives of this compound will emerge, further expanding its utility in various scientific fields.
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